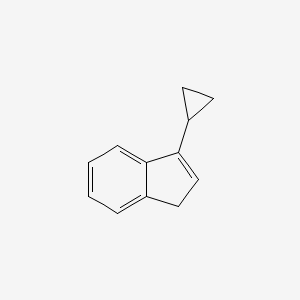

3-Cyclopropyl-1H-indene

Description

Properties

CAS No. |

153756-09-3 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

3-cyclopropyl-1H-indene |

InChI |

InChI=1S/C12H12/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,8,10H,5-7H2 |

InChI Key |

BQZHPPQEBJXLMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CCC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropyl-1H-indene

Disclaimer: The synthesis and characterization data for 3-Cyclopropyl-1H-indene presented in this document are hypothetical. A thorough review of scientific literature did not yield specific experimental details for this compound. Therefore, this guide provides a plausible synthetic route and predicted analytical data based on established chemical principles and data from analogous structures.

Introduction

Indene and its derivatives are important structural motifs in many natural products and biologically active molecules. The unique electronic and steric properties of the cyclopropyl group make it a valuable substituent in medicinal chemistry and materials science. This compound, combining these two moieties, is a molecule of significant synthetic interest. This guide outlines a proposed synthetic pathway and expected characterization parameters for this novel compound, aimed at researchers and professionals in drug development and chemical synthesis.

Proposed Synthesis of this compound

A plausible and efficient two-step synthesis of this compound is proposed, starting from the commercially available 1-indanone. The synthesis involves a Grignard reaction followed by an acid-catalyzed dehydration.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropyl-1H-inden-1-ol

-

Reaction Setup: A flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of cyclopropyl bromide (1.1 eq) in anhydrous THF is added dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

-

Addition of 1-Indanone: A solution of 1-indanone (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared cyclopropylmagnesium bromide solution at 0 °C.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-cyclopropyl-1H-inden-1-ol, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: A round-bottom flask is charged with the crude 1-cyclopropyl-1H-inden-1-ol (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Dehydration: The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization of this compound

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques.

Caption: General experimental workflow for characterization.

Physical and Chemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂ |

| Molecular Weight | 156.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and cyclopropyl protons. The cyclopropyl protons are characteristically found in the upfield region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | m | 4H | Aromatic protons (H4, H5, H6, H7) |

| ~ 6.30 | t | 1H | Vinylic proton (H2) |

| ~ 3.30 | d | 2H | Allylic protons (H1) |

| ~ 1.80 | m | 1H | Cyclopropyl methine proton |

| ~ 0.80 - 1.00 | m | 2H | Cyclopropyl methylene protons |

| ~ 0.60 - 0.80 | m | 2H | Cyclopropyl methylene protons |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The cyclopropyl carbons are expected to have characteristic upfield chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C7a |

| ~ 143.0 | C3a |

| ~ 140.0 | C3 |

| ~ 128.0 | Aromatic CH |

| ~ 126.0 | Aromatic CH |

| ~ 125.0 | C2 |

| ~ 124.0 | Aromatic CH |

| ~ 120.0 | Aromatic CH |

| ~ 38.0 | C1 |

| ~ 15.0 | Cyclopropyl CH |

| ~ 8.0 | Cyclopropyl CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[1][2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic and vinylic C-H stretch |

| ~ 3000 - 2850 | Medium | Aliphatic and cyclopropyl C-H stretch |

| ~ 1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~ 1020 | Medium | Cyclopropyl ring deformation |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 141 | [M - CH₃]⁺ |

| 128 | [M - C₂H₄]⁺ (Loss of ethylene from cyclopropyl ring) |

| 115 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed two-step synthesis from 1-indanone offers a practical and efficient route to this novel compound. The predicted analytical data provides a benchmark for researchers aiming to synthesize and characterize this molecule. This information is intended to facilitate further research into the properties and potential applications of cyclopropyl-substituted indenes in various fields of chemistry.

References

Spectroscopic Data for 3-Cyclopropyl-1H-indene: A Technical Guide

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has revealed no publicly available experimental spectroscopic data (NMR, IR, MS) for 3-Cyclopropyl-1H-indene. The information presented in this guide for the target molecule is therefore based on computational predictions. For comparative purposes, experimental data for the parent compound, 1H-indene, is provided.

Predicted Spectroscopic Data for this compound

The following data has been generated using computational chemistry models and should be considered as an estimation. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Aromatic-H |

| ~6.5 | t | 1H | H-2 |

| ~3.3 | d | 2H | H-1 |

| ~2.1 | m | 1H | Cyclopropyl-CH |

| ~0.9 | m | 2H | Cyclopropyl-CH₂ |

| ~0.6 | m | 2H | Cyclopropyl-CH₂ |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-7a |

| ~143 | C-3a |

| ~140 | C-3 |

| ~127 | C-4 |

| ~126 | C-5 |

| ~125 | C-6 |

| ~124 | C-2 |

| ~120 | C-7 |

| ~36 | C-1 |

| ~12 | Cyclopropyl-CH |

| ~8 | Cyclopropyl-CH₂ |

Infrared (IR) Spectroscopy

Predicted Significant IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1600 | Medium | C=C Stretch (Aromatic) |

| ~1460 | Medium | CH₂ Scissoring |

| ~750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Predicted Major Mass Spectral Fragments (Electron Ionization)

| m/z | Predicted Fragment |

| 156 | [M]⁺ (Molecular Ion) |

| 141 | [M - CH₃]⁺ |

| 128 | [M - C₂H₄]⁺ |

| 115 | [Indenyl]⁺ |

Experimental Spectroscopic Data for 1H-Indene (Reference Compound)

The following data for the parent compound, 1H-indene, is sourced from established spectral databases for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.47 | d | 7.5 | 1H | H-7 |

| 7.40 | d | 7.5 | 1H | H-4 |

| 7.26 | t | 7.5 | 1H | H-6 |

| 7.19 | t | 7.5 | 1H | H-5 |

| 6.88 | dt | 5.5, 2.0 | 1H | H-2 |

| 6.55 | dt | 5.5, 1.9 | 1H | H-3 |

| 3.39 | t | 1.9 | 2H | H-1 |

Experimental ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | C-7a |

| 144.0 | C-3a |

| 131.7 | C-3 |

| 128.6 | C-2 |

| 126.4 | C-6 |

| 124.6 | C-5 |

| 123.5 | C-4 |

| 121.0 | C-7 |

| 39.3 | C-1 |

Infrared (IR) Spectroscopy[1][2]

Experimental Significant IR Absorptions (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2890 | Medium | Aliphatic C-H Stretch |

| 1610 | Medium | C=C Stretch (Aromatic) |

| 1460 | Strong | CH₂ Scissoring |

| 750 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)[3]

Experimental Major Mass Spectral Fragments (Electron Ionization)

| m/z | Relative Intensity | Fragment |

| 116 | 100% | [M]⁺ (Molecular Ion) |

| 115 | 79% | [M - H]⁺ |

| 89 | 10% | [C₇H₅]⁺ |

| 63 | 10% | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse program is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

Processing: The acquired FID is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk, or an Attenuated Total Reflectance (ATR) accessory is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired.

-

Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS).

-

Ionization: The sample molecules are ionized. For the data presented, Electron Ionization (EI) is the most common method, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: General workflow for compound characterization.

An In-Depth Technical Guide to the Stability and Reactivity of the Cyclopropyl Group in Indene Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and reactivity of cyclopropyl groups integrated into indene frameworks. Particular focus is given to spiro[cyclopropane-1,2'-indene]-1',3'-dione systems, which exemplify the unique chemical properties of donor-acceptor (D-A) cyclopropanes. The inherent ring strain of the cyclopropyl group, combined with the electron-withdrawing nature of the indanedione moiety, creates a highly polarized and reactive system amenable to a variety of synthetic transformations.

Stability and Electronic Nature

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol). Its carbon-carbon bonds are described as "bent bonds," possessing a high degree of p-character. This allows the cyclopropyl group to interact electronically with adjacent functional groups.

In the context of a spiro-indanedione system, the cyclopropane is positioned adjacent to the electron-withdrawing dicarbonyl groups of the indane core. This arrangement establishes a "donor-acceptor" cyclopropane, where the cyclopropyl ring acts as the electron donor and the indanedione acts as the acceptor. This polarization weakens the distal C-C bond of the cyclopropane ring, lowering the activation energy for ring-opening reactions and making it a versatile synthetic intermediate.

Synthesis of Spiro[cyclopropane-1,2'-indene] Derivatives

A robust and widely used method for the synthesis of 2-arylspiro[cyclopropane-1,2'-indene]-1',3'-diones involves a two-step sequence: a Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation.

// Node Definitions A [label="Aromatic Aldehyde + \n 1,3-Indanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Knoevenagel Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="2-Arylidene-1,3-indanedione", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Corey-Chaykovsky \n Cyclopropanation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="2-Arylspiro[cyclopropane-1,2'-indene]-1',3'-dione", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions A -> B [label="Piperidine, Acetic Acid, Benzene, Reflux"]; B -> C; C -> D [label="Dimethylsulfoxonium methylide, DMF, 0°C"]; D -> E; } dot Caption: Synthetic workflow for 2-arylspiro[cyclopropane-1,2'-indene]-1',3'-diones.

This sequence is efficient for a variety of substituted aromatic aldehydes, affording the target spirocyclic compounds in good yields. The diastereoselectivity of the cyclopropanation step is often high.[1][2]

Reactivity and Transformations

The polarized nature of the cyclopropyl group in these indene systems dictates their reactivity, primarily involving ring-opening reactions initiated by nucleophiles or electrophiles (under Lewis acid catalysis) and cycloaddition reactions.

Lewis Acid-Catalyzed Reactions

Lewis acids can coordinate to the carbonyl oxygen of the indanedione moiety, further enhancing the electrophilicity of the cyclopropane ring and facilitating its opening. This generates a zwitterionic intermediate that can be trapped by various nucleophiles or participate in cycloaddition reactions.

// Node Definitions sub [label="Spiro[cyclopropane-1,2'-indene] \n Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; LA [label="Lewis Acid (e.g., Al(OTf)3, Co(NTf2)2)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; int [label="Zwitterionic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; nuc [label="Nucleophile (e.g., Indazole)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prod [label="Ring-Opened Product \n (e.g., N-alkylated Indazole)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions sub -> int [label="Coordination"]; LA -> int; int -> prod [label="Nucleophilic Attack"]; nuc -> prod; } dot Caption: Lewis acid-catalyzed ring-opening and nucleophilic addition.

Transition Metal-Catalyzed Cycloadditions

Palladium-catalyzed [3+2] cycloaddition reactions are a powerful method for constructing five-membered rings. In these reactions, vinylcyclopropanes can act as 1,3-dipole synthons. While less explored for spiro[cyclopropane-1,1'-indene] systems, this reactivity is well-established for related vinylcyclopropanes and represents a promising avenue for the synthesis of complex polycyclic architectures containing the indene motif.[3][4][5] The reaction proceeds through a zwitterionic π-allylpalladium intermediate.

// Node Definitions start [label="Vinylcyclopropane + Dipolarophile", fillcolor="#F1F3F4", fontcolor="#202124"]; pd_cat [label="Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="π-Allylpalladium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="[3+2] Cycloadduct \n (e.g., Substituted Cyclopentane)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> intermediate; pd_cat -> intermediate; intermediate -> product [label="Cycloaddition"]; } dot Caption: Mechanism of Pd-catalyzed [3+2] cycloaddition of vinylcyclopropanes.

Thermal and Photochemical Reactivity

Thermal rearrangements of vinylcyclopropanes to cyclopentenes are well-known pericyclic reactions. Theoretical studies on the thermal rearrangement of 2-vinylcyclopropylidene suggest a low activation energy for the formation of cyclopentadiene.[6] While specific experimental data for cyclopropyl-indene systems is scarce, similar thermal reactivity can be anticipated.

Photochemical [2+2] cycloadditions represent another potential reaction pathway for these systems, offering access to complex polycyclic frameworks. The indene double bond or the aryl substituents could participate in such reactions upon photochemical activation.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of spiro[cyclopropane-indene] derivatives.

Table 1: Synthesis of 2-Arylspiro[cyclopropane-1,2'-indene]-1',3'-diones via Corey-Chaykovsky Cyclopropanation

| Entry | Aryl Substituent (on 2-arylidene) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| 1 | 2-(Ethoxymethoxy)phenyl | 73 | - | [8] |

| 2 | Phenyl | 95 | >20:1 | [1] |

| 3 | 4-Methylphenyl | 97 | >20:1 | [1] |

| 4 | 4-Methoxyphenyl | 96 | >20:1 | [1] |

| 5 | 4-Chlorophenyl | 92 | >20:1 | [1] |

| 6 | 2-Chlorophenyl | 85 | 10:1 | [1] |

Table 2: Spectroscopic Data for 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione [8]

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) = 7.99 (d, 1H), 7.72-7.80 (m, 3H), 7.36 (d, 1H), 7.22-7.26 (m, 1H), 7.01-7.04 (m, 1H), 6.98 (d, 1H), 4.86 (d, 1H, OCH₂O), 4.76 (d, 1H, OCH₂O), 3.31 (dd, 1H, CH), 3.11-3.17 (m, 2H, CH₂), 2.37 (dd, 1H, CH₂), 2.30 (dd, 1H, CH₂), 0.93 (t, 3H, CH₃). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) = 198.9 (CO), 195.7 (CO), 156.3 (C), 142.7 (C), 141.7 (C), 134.6 (CH), 134.4 (CH), 130.0 (CH), 129.3 (CH), 123.6 (C), 122.4 (CH), 122.2 (CH), 121.3 (CH), 113.1 (CH), 92.7 (OCH₂O), 63.8 (CH₂O), 41.7 (CH), 36.9 (CH), 21.7 (CH₂), 14.9 (CH₃). |

| IR (KBr) | ν (cm⁻¹) = 2970, 2904, 1732 (C=O), 1703 (C=O), 1599, 1491, 1234, 1051. |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calculated for C₂₀H₁₉O₄⁺: 323.1278; found: 323.1277. |

Detailed Experimental Protocols

Synthesis of 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione (Precursor)[9]

-

To a solution of 2-(ethoxymethoxy)benzaldehyde (2.0 g, 11.1 mmol) and 1,3-indanedione (1.76 g, 12.0 mmol) in benzene (12 mL), add piperidine (0.11 mL, 1.1 mmol) and acetic acid (126 µL, 2.2 mmol).

-

Reflux the mixture with a Dean-Stark trap until water separation ceases (approximately 4 hours).

-

Cool the reaction mixture to room temperature, upon which a precipitate will form.

-

Filter the precipitate and recrystallize from a minimal quantity of a boiling mixture of petroleum ether and ethyl acetate (4:1), followed by cooling to 0-5 °C.

-

The product is isolated as a brown solid (yield: 2.33 g, 68%).

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione[9]

-

To a suspension of NaH (60% suspension in mineral oil, 62 mg, 1.55 mmol) in dry DMF (2 mL) under an argon atmosphere at room temperature, add trimethylsulfoxonium iodide (341 mg, 1.55 mmol) in a single portion.

-

Stir the reaction mixture for 45 minutes at room temperature to generate the dimethylsulfoxonium methylide.

-

In a separate flask, dissolve the precursor 2-[2-(ethoxymethoxy)benzylidene]indene-1,3(2H)-dione (400 mg, 1.30 mmol) in DMF (4 mL) under an argon atmosphere and cool to 0 °C.

-

Add the solution of the ylide dropwise to the solution of the alkene at 0 °C.

-

Stir the reaction mixture at 0 °C for 50 minutes.

-

Pour the reaction mixture into a mixture of saturated aqueous NH₄Cl solution and ice (10 mL).

-

Extract the product with ethyl acetate (5 x 5 mL).

-

Combine the organic layers and dry with Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent.

-

The final product is isolated as yellow crystals (yield: 305 mg, 73%).

References

- 1. Highly diastereoselective spiro-cyclopropanation of 2-arylidene-1,3-indanediones and dimethylsulfonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines via a sequential [1 + 2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e][1,2,3]oxathiazine 2,2-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [repository.kaust.edu.sa]

- 6. Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Cyclopropyl-Substituted Indenes: A Comprehensive Technical Guide on Their Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl-substituted indenes represent a fascinating and synthetically challenging class of molecules that have garnered increasing interest in medicinal chemistry and materials science. The unique structural and electronic properties of the cyclopropane ring, when fused or attached to the indene scaffold, can impart significant changes in biological activity, metabolic stability, and molecular conformation. This technical guide provides an in-depth overview of the discovery, history, and synthetic methodologies for preparing various cyclopropyl-substituted indenes, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The initial discovery and synthesis of cyclopropyl-substituted indenes are not centrally documented in a single seminal publication but rather have emerged through the broader development of cyclopropanation and indene chemistry. Early synthetic efforts focused on the fundamental reactivity of indene and its derivatives. The direct cyclopropanation of the electron-rich double bond of the indene five-membered ring and the construction of the indene system from cyclopropyl-containing precursors have been the two main avenues of exploration.

文献中首次明确提到简单的环丙烷基取代茚是在化学文摘数据库中,例如3-环丙基-1-丙基-1H-茚的存在。[1] 然而,对这些化合物的合成方法和反应活性的系统研究直到最近几十年才随着有机合成方法学,特别是非对映选择性和对映选择性环丙烷化反应的发展而受到更多关注。

Synthetic Methodologies

The synthesis of cyclopropyl-substituted indenes can be broadly categorized into three main strategies:

-

Direct Cyclopropanation of Indenes: Modification of a pre-existing indene core.

-

Intramolecular Cyclization: Formation of the cyclopropane ring on an indene precursor.

-

Construction of the Indene Ring: Building the indene scaffold from cyclopropyl-containing starting materials.

Direct Cyclopropanation of Indenes

This approach involves the direct reaction of the C1-C2 double bond of the indene ring with a carbene or carbenoid source.

The Simmons-Smith reaction and its modifications are classic methods for the cyclopropanation of alkenes. While not extensively documented specifically for indene in early literature, this method is a viable route.

Experimental Protocol: Simmons-Smith Cyclopropanation of Indene (General Procedure)

-

To a solution of indene in a suitable solvent (e.g., diethyl ether), a zinc-copper couple is added.

-

Diiodomethane is then added dropwise to the suspension.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, bicyclo[3.1.0]hex-3-ene, 2,3-benzo- (a fused cyclopropyl-indane), is extracted with an organic solvent, dried, and purified by chromatography.

More recent methods have focused on catalytic approaches. For instance, a reductive cyclopropanation of indene has been achieved using diiodomethane with hydrogen gas as the electron source, catalyzed by an iridium complex. This method avoids the use of stoichiometric metal waste.

| Catalyst Precursor | Alkene | Product | Yield (%) |

| --INVALID-LINK--₂ | Indene | Bicyclo[3.1.0]hex-3-ene, 2,3-benzo- | 75 |

Table 1: Reductive Cyclopropanation of Indene. [2]

Experimental Protocol: Catalytic Reductive Cyclopropanation of Indene [2]

-

A solution of the iridium catalyst precursor (--INVALID-LINK--₂), potassium carbonate, diiodomethane, and indene in acetonitrile-d₃ is prepared in an NMR tube.

-

The tube is placed in an autoclave and pressurized with hydrogen gas (0.5 MPa).

-

The reaction mixture is heated at 80 °C for 10 hours.

-

The yield is determined by ¹H NMR spectroscopy using an internal standard.

Intramolecular Cyclization and Rearrangements

This strategy involves the formation of the cyclopropane ring from a suitably functionalized indene precursor.

A significant advancement in this area is the gold(I)-catalyzed asymmetric intramolecular cyclopropanation of 1,6-enynes bearing an indene moiety. This method allows for the construction of complex fused [5-3-6] ring systems with high enantioselectivity.

| Substrate | Catalyst | Product | Yield (%) | ee (%) |

| N-(1H-inden-1-yl)-N-(4-methylpent-4-en-2-yn-1-yl)-4-methylbenzenesulfonamide | Au(Xiang-Phos)/AgNTf₂ | Chiral fused cyclopropyl-indene | >97 | >98 |

Table 2: Gold-Catalyzed Asymmetric Intramolecular Cyclopropanation.

Experimental Protocol: Gold-Catalyzed Asymmetric Intramolecular Cyclopropanation (General Procedure)

-

To a solution of the chiral gold(I) phosphine complex in a suitable solvent (e.g., dichloromethane), the indene-containing 1,6-enyne substrate is added.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the fused cyclopropyl-indene product.

Spiro[cyclopropane-1,2'-indene] Derivatives

A distinct and important class of cyclopropyl-substituted indenes are the spirocyclic compounds where the cyclopropane ring is attached at the 2-position of the indene core.

The synthesis of 2-[2-(ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione has been reported via a Corey-Chaykovsky cyclopropanation of an intermediate 2-benzylidene-indene-1,3-dione.

| Starting Material | Reagent | Product | Yield (%) |

| 2-[2-(Ethoxymethoxy)benzylidene]indene-1,3(2H)-dione | Dimethylsulfoxonium methylide | 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione | 73 |

Table 3: Synthesis of a Spiro[cyclopropane-1,2'-indene] Derivative. [3]

Experimental Protocol: Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione [3]

-

To a suspension of sodium hydride in dry DMF under an argon atmosphere, trimethylsulfoxonium iodide is added at room temperature.

-

The mixture is stirred for 30 minutes, then cooled to 0 °C.

-

A solution of 2-[2-(ethoxymethoxy)benzylidene]indene-1,3(2H)-dione in dry DMF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 50 minutes and then poured into a mixture of saturated aqueous NH₄Cl solution and ice.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.

-

The residue is purified by column chromatography on silica gel.

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following diagram outlines the key approaches to cyclopropyl-substituted indenes.

Caption: Synthetic pathways to cyclopropyl-substituted indenes.

Biological and Pharmaceutical Relevance

While the biological activities of many simple cyclopropyl-substituted indenes are not extensively reported, the indene scaffold itself is a well-known pharmacophore present in numerous biologically active compounds. For instance, indene derivatives have been investigated as anti-inflammatory agents and for the treatment of pain. Patents have been filed for indene derivatives, which include cycloalkyl (such as cyclopropyl) substitutions, for these therapeutic applications.[4][5]

The introduction of a cyclopropyl group can significantly impact the pharmacological profile of a molecule by:

-

Conformational Rigidity: Restricting the conformation of side chains, which can lead to enhanced binding affinity to biological targets.

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to other alkyl groups.

-

Lipophilicity Modulation: Altering the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Although no specific signaling pathways have been elucidated for cyclopropyl-indene derivatives, the broader class of indene-based drugs is known to interact with various biological targets. For example, certain indene derivatives act as inhibitors of tubulin polymerization, a mechanism relevant to cancer therapy.[6] Further research is needed to explore the specific biological targets and mechanisms of action for this unique class of compounds.

Conclusion

The field of cyclopropyl-substituted indenes, while still developing, offers a rich area for synthetic exploration and potential drug discovery. The methodologies outlined in this guide provide a solid foundation for researchers to access a variety of these complex molecules. Future work will likely focus on the development of more efficient and stereoselective synthetic routes, as well as a more thorough investigation into the biological activities and therapeutic potential of this promising class of compounds. The unique combination of the indene scaffold with the cyclopropyl moiety holds considerable promise for the design of novel therapeutics with improved pharmacological properties.

References

- 1. fiveable.me [fiveable.me]

- 2. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. US7601874B2 - Indene derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 5. CN112533905A - Indene derivatives useful for treating pain and inflammation - Google Patents [patents.google.com]

- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-Cyclopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Cyclopropyl-1H-indene

Indene and its derivatives are significant structural motifs in organic chemistry and medicinal chemistry.[1][2] They form the core of various pharmacologically active compounds and are explored as materials with unique electronic properties.[1][3] The introduction of a cyclopropyl group at the 3-position of the 1H-indene core is expected to introduce unique conformational and electronic characteristics due to the strained three-membered ring. Quantum chemical calculations provide a powerful, non-destructive method to predict and understand these properties at the molecular level.

Theoretical and Computational Methodology

The foundation of this theoretical investigation lies in Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.[4] The calculations would be performed using a widely recognized quantum chemistry software package.

Computational Workflow

The logical flow of the quantum chemical calculations is depicted in the diagram below. This workflow ensures a systematic approach, from initial structure preparation to the analysis of various molecular properties.

Experimental Protocols

Software: All quantum chemical calculations would be performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

Methodology:

-

Geometry Optimization: The initial structure of this compound would be optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries of organic molecules.[5]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify the stability of the structure.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized geometry. The HOMO-LUMO energy gap provides insight into the chemical reactivity and electronic transitions of the molecule.

-

Spectroscopic Simulations:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations would be employed to simulate the electronic absorption spectrum, predicting the vertical excitation energies and oscillator strengths.

-

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities from the frequency calculation would be used to generate the theoretical IR and Raman spectra.

-

Predicted Molecular Properties

The following tables summarize the expected (hypothetical) quantitative data that would be obtained from the quantum chemical calculations on this compound.

Optimized Geometrical Parameters

Table 1: Selected Optimized Bond Lengths and Angles

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.51 | |

| C2-C3 | 1.35 | |

| C3-C3a | 1.48 | |

| C3-C8 | 1.50 | |

| C8-C9 | 1.52 | |

| C8-C10 | 1.52 | |

| **Bond Angles (°) ** | ||

| C1-C2-C3 | 110.5 | |

| C2-C3-C3a | 128.0 | |

| C2-C3-C8 | 125.0 | |

| C3a-C3-C8 | 107.0 | |

| C9-C8-C10 | 60.0 |

Electronic Properties

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Simulated Vibrational Frequencies

Table 3: Selected Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| 1 | 3080 | Medium | C-H stretch (aromatic) |

| 2 | 2950 | Strong | C-H stretch (aliphatic) |

| 3 | 1610 | Medium | C=C stretch (aromatic) |

| 4 | 1450 | Strong | CH₂ scissoring |

| 5 | 1020 | Medium | Cyclopropyl ring breathing |

Simulated Electronic Transitions

Table 4: Calculated Electronic Transitions (UV-Vis)

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 295 | 0.08 |

| S₀ → S₂ | 260 | 0.25 |

| S₀ → S₃ | 220 | 0.45 |

Analysis and Interpretation

The hypothetical data presented suggests that this compound possesses distinct electronic and structural features. The HOMO-LUMO gap indicates a molecule with moderate kinetic stability. The simulated vibrational and electronic spectra provide theoretical benchmarks that can be used to compare with and interpret future experimental findings.

Conclusion

This technical guide has outlined the standard computational approach for the quantum chemical analysis of this compound. By employing DFT and TD-DFT methods, a wealth of information regarding the molecule's geometry, electronic structure, and spectroscopic properties can be obtained. The provided hypothetical data and workflows serve as a robust starting point for researchers and scientists interested in the computational study of this and related indene derivatives, with potential applications in drug design and materials science. Further experimental validation is necessary to confirm these theoretical predictions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectroscopic and quantum chemical study of cyclopropylmethylphosphine, a candidate for intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Data for 3-Cyclopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available and estimated thermochemical data for the molecule 3-Cyclopropyl-1H-indene. Due to the absence of direct experimental data for this specific compound, this document outlines a systematic approach to estimate its key thermochemical properties, including the standard enthalpy of formation, standard molar entropy, and molar heat capacity. These estimations are based on the well-established principles of group additivity, utilizing data from the foundational molecules, 1H-indene and cyclopropane. Furthermore, this guide details the standard experimental protocols, such as static-bomb combustion calorimetry and Calvet microcalorimetry, which are instrumental in determining such thermochemical data experimentally.

Introduction

This compound is a polycyclic aromatic hydrocarbon derivative. Understanding its thermochemical properties is crucial for various applications in chemical synthesis, reaction design, and material science. Thermochemical data provides fundamental insights into the stability, reactivity, and energy content of a molecule, which are critical parameters in drug development and process optimization. This guide aims to bridge the gap in the existing literature by providing reliable estimates for the thermochemical properties of this compound and outlining the methodologies for their experimental determination.

Estimated Thermochemical Data

The thermochemical data for this compound has been estimated using the group additivity method. This method assumes that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. The estimations provided herein are based on the experimental data for 1H-indene, with the additive contribution of the cyclopropyl group at the 3-position. The effect of the substituent is approximated by observing the change in thermochemical properties when a methyl group is added to the 1H-indene ring at the 3-position, as a proxy for a small alkyl substituent.

Table 1: Thermochemical Data for this compound and Related Compounds at 298.15 K

| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| 1H-Indene (Experimental) | C₉H₈ | 163.2 ± 1.3[1] | 349.95 (calculated) | 123.14[1] |

| Cyclopropane (Experimental) | C₃H₆ | 53.3 ± 0.6 | 237.4 ± 0.4 | 55.6 ± 1.0 |

| 3-Methyl-1H-indene (Calculated) | C₁₀H₁₀ | 131.9 (Joback Method)[2] | Not Available | Not Available |

| This compound (Estimated) | C₁₂H₁₂ | ~185 | ~405 | ~178 |

Note: The values for this compound are estimates derived from group additivity principles and should be used with an understanding of their approximate nature.

Estimation Methodology:

-

Enthalpy of Formation (ΔfH°): The enthalpy of formation of this compound was estimated by taking the experimental enthalpy of formation of 1H-indene and adding the contribution of the cyclopropyl group. The difference in the enthalpy of formation between 3-methyl-1H-indene and 1H-indene (131.9 kJ/mol - 163.2 kJ/mol = -31.3 kJ/mol) provides an approximation for the effect of an alkyl substituent at the 3-position. To this, the enthalpy of formation of cyclopropane (53.3 kJ/mol) is added to account for the cyclopropyl ring itself. Estimated ΔfH° ≈ 163.2 kJ/mol - 31.3 kJ/mol + 53.3 kJ/mol = 185.2 kJ/mol.

-

Standard Molar Entropy (S°): The standard molar entropy was estimated by adding the standard molar entropy of cyclopropane to that of 1H-indene. Estimated S° ≈ 349.95 J/mol·K + 55.6 J/mol·K = 405.55 J/mol·K.

-

Molar Heat Capacity (Cp): The molar heat capacity was estimated by adding the molar heat capacity of cyclopropane to that of 1H-indene. Estimated Cp ≈ 123.14 J/mol·K + 55.6 J/mol·K = 178.74 J/mol·K.

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The following are detailed protocols for two key methods.

3.1. Static-Bomb Combustion Calorimetry

This method is used to determine the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Protocol:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the sample is placed in a crucible inside the "bomb," a high-pressure stainless steel container.

-

Fuse Wire: A known length of ignition wire is connected to two electrodes within the bomb, with the wire in contact with the sample pellet.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is placed in a bucket containing a precisely measured volume of water. This assembly is housed within an insulating jacket to create a calorimeter. A high-precision thermometer and a stirrer are submerged in the water.

-

Equilibration: The water is stirred to achieve a uniform initial temperature, which is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion, such as benzoic acid.[3] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of formation is then calculated using Hess's Law.

3.2. Calvet Microcalorimetry

This technique is employed to measure enthalpies of sublimation or vaporization, which are crucial for converting condensed-phase enthalpy of formation data to the gas phase.

Protocol:

-

Instrument Setup: A Calvet-type microcalorimeter, which is a heat-flow calorimeter, is brought to the desired experimental temperature.[4]

-

Sample Introduction: A small, accurately weighed sample (typically 1-10 mg) is placed in a sample cell, which is then dropped into the calorimeter from room temperature. An identical empty reference cell is dropped simultaneously into a twin detector to operate in differential mode.

-

Heat Flow Measurement: As the sample is heated from room temperature to the calorimeter's temperature, an endothermic heat flow is recorded. The area under this curve is proportional to the heat capacity of the sample.

-

Sublimation/Vaporization: For enthalpy of sublimation measurements, the sample and reference cells are evacuated. The resulting endothermic heat flow corresponding to the sublimation of the sample is measured. For enthalpy of vaporization, the sample is vaporized within the cell.

-

Calibration: The instrument is calibrated by the Joule effect, where a known amount of heat is dissipated by a resistor within the cell.[4]

-

Data Analysis: The enthalpy of sublimation or vaporization is calculated by comparing the integrated heat flow from the sample to the calibration constant.

Visualization of Estimation Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of this compound using the group additivity method.

Caption: Estimation workflow for thermochemical data of this compound.

Conclusion

This technical guide provides estimated thermochemical data for this compound, a compound for which experimental data is currently unavailable. The estimations for the standard enthalpy of formation, standard molar entropy, and molar heat capacity are derived using a logical group additivity approach. While these estimated values offer a valuable starting point for researchers, it is recommended that they be confirmed through experimental measurements. The detailed protocols for static-bomb combustion calorimetry and Calvet microcalorimetry provided herein serve as a practical guide for such experimental endeavors. The continued development of both experimental and computational thermochemistry will be crucial for refining the data for complex molecules like this compound and advancing their applications in science and industry.

References

Unveiling Nature's Intricacies: A Technical Guide to Natural Products Featuring the Indene Skeleton

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led scientists to the vast and intricate world of natural products. Among the myriad of molecular architectures gifted by nature, the indene skeleton—a fused bicyclic system of benzene and cyclopentene—has emerged as a privileged scaffold in a number of biologically active compounds. This technical guide provides an in-depth exploration of natural products containing the indene core, with a focus on their isolation, biological activity, and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new pharmaceuticals.

Dalesconol A and B: Fungal Metabolites with Potent Immunosuppressive Properties

Source: Dalesconol A and B are polyketides isolated from the fungus Daldinia eschscholzii, an endophyte found in the gut of the mantis species Tenodora aridifolia.[1]

Biological Activity: These compounds have demonstrated significant immunosuppressive activities, comparable to the clinically used drug Cyclosporine A.[2] Their activity is highlighted by their low IC50 values, indicating high potency. In addition to their immunosuppressive effects, Dalesconol A and B have also been noted to exhibit modest antitumor activities.[2]

| Compound | Immunosuppressive Activity (IC50) |

| Dalesconol A | 0.16 µg/mL |

| Dalesconol B | 0.25 µg/mL |

Table 1: Immunosuppressive Activity of Dalesconol A and B.

Experimental Protocols

Isolation of Dalesconol A and B from Daldinia eschscholzii

A detailed, step-by-step protocol for the isolation and purification of Dalesconol A and B is outlined below. This procedure is based on established methods for the separation of fungal polyketides.

Materials:

-

Fermentation broth of Daldinia eschscholzii

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for chromatography (e.g., hexane, dichloromethane, acetone)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: The fungal fermentation broth is exhaustively extracted with ethyl acetate. The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity, typically starting with hexane and gradually introducing dichloromethane and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Size-Exclusion Chromatography: Fractions showing promising activity or chemical profiles are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column using a suitable isocratic or gradient solvent system (e.g., methanol/water or acetonitrile/water) to yield pure Dalesconol A and B.

-

Structure Elucidation: The structures of the purified compounds are confirmed by extensive spectroscopic analysis, including 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which Dalesconol A and B exert their immunosuppressive effects are currently an active area of research. Preliminary studies suggest that their mode of action may involve the modulation of key signaling cascades in immune cells, such as T-cells and B-cells, leading to the suppression of inflammatory responses.[3] Further investigation is required to elucidate the specific protein targets and downstream signaling events.

Diagram of a General Immunosuppressive Signaling Pathway

References

Methodological & Application

Application Note: Palladium-Catalyzed Synthesis of 3-Cyclopropyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials.[1][2] The incorporation of a cyclopropyl group can significantly modulate the physicochemical and pharmacological properties of a molecule, often leading to improved metabolic stability, binding affinity, and cell permeability. This application note describes a robust and efficient palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 3-Cyclopropyl-1H-indene, a valuable building block for drug discovery and materials science.

Significance

The development of novel synthetic methodologies for accessing functionalized indene derivatives is of significant interest to the pharmaceutical and materials science industries. The this compound core can be further elaborated to generate a diverse library of compounds for screening in various biological assays or for the development of advanced organic materials. The described protocol offers a reliable and scalable method for the preparation of this key intermediate.

Reaction Principle

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromo-1H-indene and cyclopropylboronic acid. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the active catalyst.

Reaction Scheme

References

Application Notes and Protocols: Cyclopropanation Reactions of 1H-Indene

Introduction

The cyclopropanation of 1H-indene is a significant transformation in organic synthesis, yielding bicyclo[4.1.0]heptane derivatives. These structures are valuable intermediates in the development of pharmaceuticals and complex organic molecules due to their unique stereochemical and reactive properties. The inherent strain of the three-membered cyclopropane ring fused to the five-membered ring of indene provides a versatile scaffold for further chemical modifications. This document outlines various methods for the cyclopropanation of 1H-indene, including catalytic and stoichiometric approaches, with a focus on diastereoselective and enantioselective transformations.

Methods and Data Presentation

Several methods have been successfully employed for the cyclopropanation of 1H-indene. These range from classic methods like the Simmons-Smith reaction to modern catalytic approaches using transition metals such as rhodium, iridium, and mercury. The choice of method influences the stereochemical outcome and overall efficiency of the reaction. The following table summarizes quantitative data from selected key experiments.

Table 1: Summary of Cyclopropanation Reactions of 1H-Indene

| Entry | Reaction Type | Catalyst / Reagents | Carbene Source | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) | ee (%) | Reference |

| 1 | Reductive Cyclopropanation | [Ir(LA)(cod)] (OTf)4 / K2CO3 / H2 | CH2I2 | CD3CN | 80 | - (TON = 5.7)a | trans only | - | [1] |

| 2 | Hg(II)-Catalyzed Asymmetric | Hg(PF6)2 / (R)-SynPhos | 3-Diazo-1,3-dihydro-2H-indol-2-one | Toluene | 25 | 65 | >20:1 | 64 | [2] |

| 3 | Simmons-Smith Reaction | Zn-Cu couple | CH2I2 | Ether | Reflux | High (General) | syn-addition | - | [3][4][5] |

| 4 | Rh(II)-Catalyzed | Dirhodium Tetracarboxylate | Aryldiazoacetate | Dichloromethane | RT | High (General) | - | up to 90 | [6] |

| 5 | Gold(I)-Catalyzed | Ph3PAuCl / AgSbF6 | Propargylic Ester | Dichloromethane | RT | Good (General) | cis-selective | - | [7] |

a: Turnover Number (moles of product per mole of catalyst).

Experimental Protocols

Detailed methodologies for key cyclopropanation reactions of 1H-indene are provided below. These protocols are intended for researchers with experience in synthetic organic chemistry.

Protocol 1: Iridium-Catalyzed Reductive Cyclopropanation of 1H-Indene

This protocol is adapted from a general procedure for the cyclopropanation of alkenes using an iridium electron storage catalyst with H2 as the electron source.[1]

Materials:

-

Iridium catalyst --INVALID-LINK--4 (1.15 μmol)

-

1H-Indene (11.5 μmol)

-

Diiodomethane (CH2I2) (0.42 mmol)

-

Potassium carbonate (K2CO3) (0.23 mmol)

-

Acetonitrile-d3 (CD3CN) (500 μL)

-

Hydrogen (H2) gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add the iridium catalyst (2.20 mg, 1.15 μmol), potassium carbonate (31.7 mg, 0.23 mmol), and a magnetic stir bar.

-

Evacuate and backfill the tube with hydrogen gas (repeat three times).

-

Add CD3CN (500 μL) to the tube.

-

Add 1H-indene (1.3 μL, 11.5 μmol) and diiodomethane (33.6 μL, 0.42 mmol) to the reaction mixture.

-

Pressurize the vessel with H2 gas to 0.5 MPa.

-

Stir the reaction mixture at 80 °C for 10 hours.

-

After cooling to room temperature, the product formation can be analyzed and quantified by 1H NMR spectroscopy using an internal standard. The reaction exclusively yields the trans-product.[1]

Protocol 2: Mercury(II)-Catalyzed Asymmetric Cyclopropanation of 1H-Indene

This protocol describes the enantioselective synthesis of a spirocyclopropaneoxindole from 1H-indene and a diazooxindole, catalyzed by a chiral mercury(II) complex.[2]

Materials:

-

Mercury(II) triflate (Hg(OTf)2) (5.0 mol %)

-

(R)-SynPhos ligand (5.5 mol %)

-

3-Diazo-1,3-dihydro-2H-indol-2-one (1.0 equiv)

-

1H-Indene (3.0 equiv)

-

Toluene (Anhydrous)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, prepare the catalyst in situ. Add Hg(OTf)2 (5.0 mol %) and the (R)-SynPhos ligand (5.5 mol %) to anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

-

To the catalyst solution, add 1H-indene (3.0 equiv).

-

Slowly add a solution of the 3-diazo-1,3-dihydro-2H-indol-2-one (1.0 equiv) in anhydrous toluene to the reaction mixture over a period of 2 hours using a syringe pump.

-

Stir the reaction at 25 °C for 18 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired spirocyclopropanooxindole. The reaction gives excellent diastereoselectivity (>20:1) and good enantioselectivity (64% ee).[2]

Protocol 3: Simmons-Smith Cyclopropanation of 1H-Indene

The Simmons-Smith reaction is a classic and reliable method for the stereospecific syn-addition of a methylene group to an alkene.[3][4][5]

Materials:

-

Zinc-Copper couple (Zn-Cu) (2.0 equiv)

-

Diiodomethane (CH2I2) (1.5 equiv)

-

1H-Indene (1.0 equiv)

-

Anhydrous diethyl ether

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Activate the Zinc-Copper couple. In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere, add the Zn-Cu couple.

-

Add a solution of 1H-indene (1.0 equiv) in anhydrous diethyl ether to the flask.

-

Slowly add diiodomethane (1.5 equiv) to the stirred suspension. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.

-

Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.

-

Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield the cyclopropanated product.

Visualizations

The following diagrams illustrate the general workflow and a proposed reaction mechanism for the catalytic cyclopropanation of 1H-indene.

Caption: General workflow for catalytic cyclopropanation of 1H-indene.

Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - Gold(I)-catalyzed enantioselective cycloaddition reactions [beilstein-journals.org]

Application Notes and Protocols: The Use of 3-Cyclopropyl-1H-indene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-Cyclopropyl-1H-indene, a novel building block for organic synthesis. Due to the limited direct literature on this specific compound, this document presents a proposed synthetic route and inferred applications based on the well-established reactivity of the indene and cyclopropyl moieties.

Introduction

Indene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as ligands in catalysis. The incorporation of a cyclopropyl group, a motif known to enhance metabolic stability, potency, and conformational rigidity in drug candidates, into the indene framework at the 3-position is anticipated to yield novel compounds with unique properties. This compound is therefore a promising, yet underexplored, building block for the synthesis of new chemical entities.

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound is proposed, commencing with the synthesis of a 3-bromo-1H-indene intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indene

This protocol is adapted from a general method for the synthesis of 3-bromoindenes.

Materials:

-

Aryl alkynyl alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Bromotrimethylsilane (TMSBr) (1.5 equiv)

-

Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv)

-

Anhydrous benzene

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of the aryl alkynyl alcohol and aldehyde in anhydrous benzene, add TMSBr dropwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate 3-(bromomethylene)-tetrahydropyran derivative by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude intermediate in anhydrous DCM and add the Brønsted acid.

-

Stir the mixture at room temperature for 12-24 hours, monitoring the formation of 3-bromo-1H-indene by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to afford 3-bromo-1H-indene.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

-

3-Bromo-1H-indene (1.0 equiv)

-

Cyclopropylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

-

Tricyclohexylphosphine (PCy₃, 0.10 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Toluene/Water (4:1 mixture)

Procedure:

-

In a reaction vessel, combine 3-bromo-1H-indene, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

-

Add the toluene/water solvent mixture and degas the solution by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical yield and purity data for the proposed synthetic route, based on typical outcomes for similar reactions.

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Prins Cyclization/Ring-Opening | Aryl alkynyl alcohol | 3-Bromo-1H-indene | TMSBr, p-TsOH | Benzene, DCM | 0 - RT | 14-28 | 65 | >95 |

| 2 | Suzuki-Miyaura Coupling | 3-Bromo-1H-indene | This compound | Pd(OAc)₂, PCy₃, K₃PO₄ | Toluene/H₂O | 90 | 18 | 80 | >98 |

Potential Applications in Organic Synthesis

This compound is a versatile building block with several potential applications stemming from the reactivity of the indene core and the cyclopropyl group.

Diagram of Potential Reactions

Caption: Potential synthetic transformations of this compound.

-

Functionalization at the 1-position: The methylene protons at the C1 position of the indene ring are acidic and can be deprotonated with a strong base like n-butyllithium to form the corresponding indenyl anion. This nucleophilic anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at the 1-position.

-

Heck Reaction: The double bond of the five-membered ring can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, leading to the formation of 2-substituted-3-cyclopropylindenes.

-

Cycloaddition Reactions: The electron-rich double bond can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic frameworks.

-

Ring-Opening of the Cyclopropyl Group: Under certain conditions (e.g., strong acid or transition metal catalysis), the strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of more complex structures.

Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents.

-

Bioisosteric Replacement: The cyclopropylindene core can serve as a rigid bioisostere for other aromatic or bicyclic systems in known pharmacophores.

-

Modulation of Physicochemical Properties: The cyclopropyl group can favorably modulate key drug-like properties such as lipophilicity, metabolic stability, and aqueous solubility.

-

Novel Scaffolds for Bioactive Molecules: The unique three-dimensional shape of this compound can be exploited to design ligands with high affinity and selectivity for various biological targets. Indene derivatives have shown promise as anti-inflammatory agents, anticancer therapeutics, and neuroprotective molecules.

Signaling Pathway Diagram (Hypothetical)

Given the potential for indene derivatives to act as inhibitors of signaling pathways implicated in cancer, a hypothetical mechanism of action is presented below.

Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK pathway.

Conclusion

While this compound is not yet a commercially available or extensively studied compound, its synthesis is feasible through established synthetic methodologies. The unique combination of the indene and cyclopropyl moieties makes it a highly attractive building block for the discovery of novel molecules with potential applications in medicinal chemistry and materials science. The protocols and potential applications outlined in this document are intended to serve as a guide for researchers interested in exploring the chemistry of this promising new scaffold.

Application Notes and Protocols for the Derivatization of 3-Cyclopropyl-1H-indene in Biological Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 3-cyclopropyl-1H-indene derivatives. The protocols detailed below are intended to guide researchers in the exploration of this chemical scaffold for potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.

Introduction

The indene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a cyclopropyl group at the 3-position of the 1H-indene ring system offers a unique combination of rigidity and lipophilicity, which can significantly influence the pharmacological properties of the resulting derivatives. This document outlines the derivatization of the this compound core and provides protocols for assessing the biological activity of the synthesized compounds, with a focus on their potential as anticancer agents targeting tubulin polymerization and key signaling pathways.

Data Presentation

The following table summarizes the in vitro anti-proliferative activity of a series of synthesized dihydro-1H-indene derivatives against various human cancer cell lines. While specific data for this compound derivatives are not yet publicly available, the data presented for these structurally related compounds provide a valuable benchmark for structure-activity relationship (SAR) studies.[1]

Table 1: In Vitro Anti-proliferative Activity of Dihydro-1H-indene Derivatives (IC50 in µM) [1]

| Compound | K562 (Leukemia) | A549 (Lung) | Hela (Cervical) | H22 (Liver) | HFL-1 (Normal Lung Fibroblast) |

| 12d | 0.028 | 0.087 | 0.078 | 0.068 | > 10 |

| 12j | 0.15 | 0.42 | 0.35 | 0.29 | > 10 |

| 12q | 0.09 | 0.21 | 0.18 | 0.15 | > 10 |

| 12t | 0.31 | 0.85 | 0.72 | 0.61 | > 10 |

| CA-4 (Control) | 0.005 | 0.012 | 0.009 | 0.007 | 1.2 |

Data is presented as the mean of at least two independent experiments.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound, starting from 1-indanone.

Materials:

-

1-indanone

-

Cyclopropylmagnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na2SO4), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Grignard Reaction:

-

To a solution of 1-indanone (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add cyclopropylmagnesium bromide (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Dehydration:

-

Upon completion, quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.

-

Dissolve the crude alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the dehydration by TLC.

-

-

Purification:

-

Once the reaction is complete, cool the mixture to room temperature, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

-

Protocol 2: Derivatization of this compound (Example: Suzuki Coupling)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl group at a derivatizable position of the this compound core (assuming prior functionalization, e.g., bromination, which is not detailed here but is a standard procedure).

Materials:

-

Functionalized this compound (e.g., bromo-derivative)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or other suitable base

-

Toluene and water (solvent system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine the bromo-3-cyclopropyl-1H-indene (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)2 (5 mol%) and PPh3 (10 mol%)).

-

Degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a 3:1 mixture of toluene and water) for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired arylated this compound derivative.

-

Protocol 3: In Vitro Anti-proliferative Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., K562, A549, Hela, H22)

-

Normal human cell line (e.g., HFL-1) for selectivity assessment

-

Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plates for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

-